molecular formula C11H17N5 B11736901 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11736901
M. Wt: 219.29 g/mol
InChI Key: OIRCNIURNGEDRA-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of hydrazine derivatives with α,β-unsaturated aldehydes or ketones, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole N-oxides, while substitution reactions can lead to various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available research findings on this compound's biological effects, particularly its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_4 with a molecular weight of approximately 212.27 g/mol. The compound features two pyrazole rings which are significant in conferring its biological activities.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of pyrazole can significantly inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
CompoundCell LineIC50 (µM)
N/AMDA-MB-2312.43 - 7.84
N/AHepG24.98 - 14.65
  • Mechanism of Action : The anticancer activity is attributed to various mechanisms including apoptosis induction and inhibition of microtubule assembly . Studies indicate that certain pyrazole derivatives can enhance caspase activity, leading to programmed cell death in cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects:

  • COX Inhibition : Some studies have reported that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, specific derivatives have shown selectivity for COX-2 over COX-1, suggesting potential for reduced side effects compared to traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored as well:

  • Bacterial Inhibition : Certain compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, one study found that specific pyrazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .

Case Studies and Research Findings

Several case studies underscore the biological potential of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against multiple cancer types .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of substituted pyrazoles. The results indicated significant inhibition of inflammatory markers in vitro, supporting their use as therapeutic agents in inflammatory diseases .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of pyrazole derivatives demonstrated effectiveness against common pathogens, highlighting their potential in treating infections .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14)

InChI Key

OIRCNIURNGEDRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C

Origin of Product

United States

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